[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
This hybrid heterocyclic compound integrates a pyrazole and a tetrahydroisoquinoline moiety, linked via a methanone bridge. Such structures are frequently explored in medicinal chemistry due to their versatility in targeting enzymes or receptors, particularly in neurological and oncological contexts.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-25-19(12-18(24-25)16-6-4-5-7-17(16)23)22(27)26-9-8-14-10-20(28-2)21(29-3)11-15(14)13-26/h4-7,10-12H,8-9,13H2,1-3H3 |
InChI Key |
WIRONRCAEHAEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Major Products:
Scientific Research Applications
Biological Activities
Preliminary studies suggest that compounds similar to this structure often exhibit a range of biological activities, including:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The isoquinoline moiety is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some studies highlight the antimicrobial potential of pyrazole-containing compounds, suggesting applications in treating bacterial and fungal infections.
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
- Cancer Treatment : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
- Anti-inflammatory Research : In vitro tests showed that derivatives of this compound decreased pro-inflammatory cytokine production in macrophages, suggesting a promising route for developing anti-inflammatory agents.
- Neuroprotection in Animal Models : Research involving animal models of neurodegeneration revealed that compounds structurally similar to this one improved cognitive function and reduced neuroinflammation, indicating potential therapeutic use in Alzheimer's disease .
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is not readily available in the provided sources.
- Further research would be needed to understand how it exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Structural Differences: Replaces the 6,7-dimethoxy-3,4-dihydroisoquinoline with a cyanothiophene group and lacks the 2-chlorophenyl substituent.
- Bioactivity : Exhibits antimicrobial and antitumor properties due to the electron-deficient thiophene core, which enhances DNA intercalation .
- Pharmacokinetics : Lower logP compared to the target compound, suggesting reduced membrane permeability .
Compound B : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2]thiazino[4,5-d]pyridazine
- Structural Differences: Features a dichlorophenyl group (vs. 2-chlorophenyl) and a thiazinopyridazine scaffold (vs. dihydroisoquinoline).
- Bioactivity: Demonstrates pronounced anti-inflammatory activity via COX-2 inhibition, attributed to the dichlorophenyl group’s enhanced halogen bonding .
- Stability: The thiazine ring confers greater metabolic stability than the dihydroisoquinoline system .
Compound C : Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone derivatives
- Structural Differences : Incorporates an ethyl carboxylate group on the thiophene ring, increasing hydrophilicity.
Comparative Pharmacological Profiles
Biological Activity
The compound is a complex organic molecule with potential biological activity. Its structure incorporates a pyrazole moiety and an isoquinoline derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 411.9 g/mol
- CAS Number : 1374539-89-5
The compound features a chlorophenyl group attached to a pyrazole ring, which is further connected to a methanone and a dimethoxy-substituted isoquinoline. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that the pyrazole moiety may contribute to this activity .
- Anticancer Potential : Research has highlighted the anticancer properties of pyrazole derivatives. The compound's structure allows for interactions with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. Studies have demonstrated that modifications in the isoquinoline structure can enhance cytotoxic effects against specific cancer types .
- Neuropharmacological Effects : The isoquinoline component is known for its neuroactive properties. Compounds with similar structures have been studied for their potential as NMDA receptor modulators, which play a critical role in synaptic plasticity and memory function. The specific interactions of this compound with NMDA receptors could offer insights into its neuroprotective effects .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study 1 : A study on pyrazole derivatives indicated that modifications at the 5-position of the pyrazole ring significantly improved antimicrobial activity against Gram-positive bacteria. The presence of halogen substituents was found to enhance this effect .
- Study 2 : Research focused on isoquinoline-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study concluded that specific substitutions on the isoquinoline ring could lead to improved selectivity and potency against cancer cell lines .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates NMDA receptor activity |
The mechanisms by which exerts its biological effects can be attributed to:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly NMDA receptors, influencing synaptic transmission and neuroprotection.
- Apoptotic Pathways : Its anticancer properties are likely mediated through the activation of apoptotic pathways, leading to programmed cell death in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
